

Application Notes and Protocols for DCDAPH Administration in Live Animal Imaging

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Compound of Interest

Compound Name: DCDAPH

Cat. No.: B2859634

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These application notes provide detailed protocols for the administration of the far-red fluorescent probe **DCDAPH** (also known as DANIR-2c) for in vivo imaging of amyloid-beta ($A\beta$) plaques in live animal models, particularly in mouse models of Alzheimer's disease.

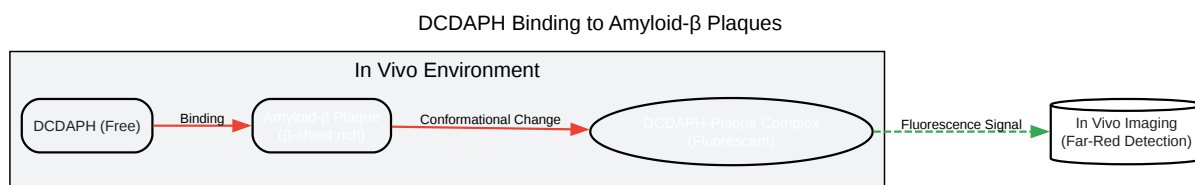
Introduction to DCDAPH

DCDAPH is a far-red fluorescent probe with a high affinity for $A\beta$ aggregates.^[1] Its spectral properties (excitation/emission maximum at approximately 597/665 nm) make it well-suited for in vivo imaging applications, as longer wavelengths allow for deeper tissue penetration and reduced autofluorescence.^[1] This probe is a valuable tool for the longitudinal study of $A\beta$ plaque deposition and for evaluating the efficacy of therapeutic interventions targeting amyloid pathology.

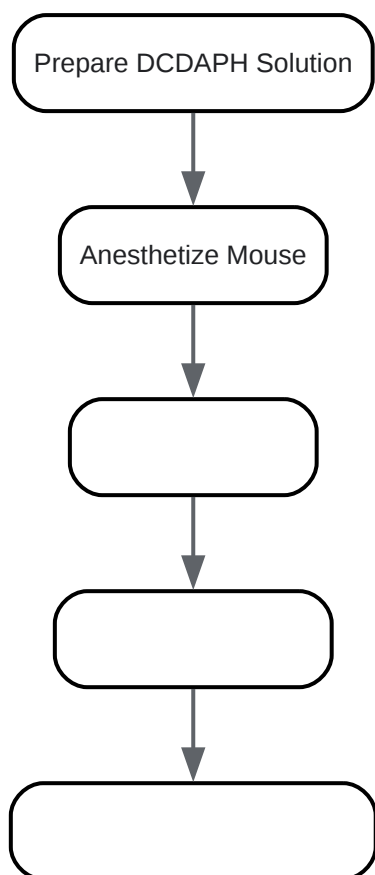
Mechanism of Action

DCDAPH is designed to specifically bind to the beta-sheet structures characteristic of $A\beta$ fibrils found in amyloid plaques. Upon binding, the probe undergoes a conformational change that results in a significant increase in its fluorescence quantum yield, allowing for the visualization of plaques against the surrounding tissue.

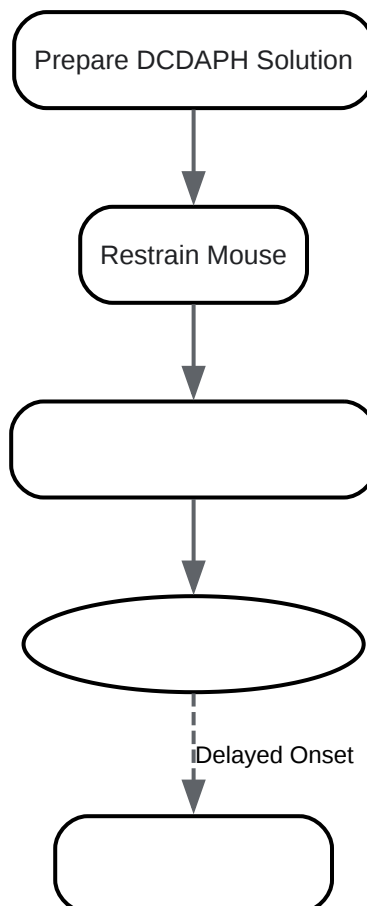
Signaling Pathway and Binding Mechanism



Intravenous Administration Workflow



Intraperitoneal Administration Logic



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References

- 1. Pharmacokinetics and Brain Uptake of an IgG-TNF Decoy Receptor Fusion Protein Following Intravenous, Intraperitoneal and Subcutaneous Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
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